2-(Pyridine-4-amido)-1,3-oxazole-4-carboxylic acid
CAS No.: 1992978-66-1
Cat. No.: VC6738496
Molecular Formula: C10H7N3O4
Molecular Weight: 233.183
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1992978-66-1 |
|---|---|
| Molecular Formula | C10H7N3O4 |
| Molecular Weight | 233.183 |
| IUPAC Name | 2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H7N3O4/c14-8(6-1-3-11-4-2-6)13-10-12-7(5-17-10)9(15)16/h1-5H,(H,15,16)(H,12,13,14) |
| Standard InChI Key | GEWAOTZIINQGPQ-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1C(=O)NC2=NC(=CO2)C(=O)O |
Introduction
Structural and Nomenclature Analysis
2-(Pyridine-4-amido)-1,3-oxazole-4-carboxylic acid features a 1,3-oxazole core substituted at position 2 with a pyridine-4-amido group and at position 4 with a carboxylic acid moiety (Figure 1). The oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 3, confers aromaticity and planarity, while the pyridine-4-amido group introduces hydrogen-bonding capabilities and π-stacking potential. The carboxylic acid substituent enhances solubility in polar solvents and enables further derivatization via esterification or amidation .
Figure 1: Proposed structure of 2-(pyridine-4-amido)-1,3-oxazole-4-carboxylic acid.
The IUPAC name follows substitutive nomenclature rules, prioritizing the oxazole ring as the parent structure. Numbering begins with the oxygen atom at position 1, followed by the nitrogen at position 3. The pyridine-4-amido group (N-(pyridin-4-yl)carboxamido) attaches to position 2, while the carboxylic acid resides at position 4.
Synthetic Strategies and Reaction Optimization
Oxazole Ring Formation via Acylpyridinium Intermediates
Recent advances in oxazole synthesis, particularly the activation of carboxylic acids using triflylpyridinium reagents (e.g., DMAP-Tf), provide a viable route to the oxazole core . For 2-(pyridine-4-amido)-1,3-oxazole-4-carboxylic acid, a plausible synthetic pathway involves:
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Activation of Pyridine-4-carboxylic Acid:
Pyridine-4-carboxylic acid reacts with DMAP-Tf to form an acylpyridinium intermediate, facilitating nucleophilic attack by isocyanoacetates (Equation 1) : -
Cyclization with Isocyanoacetates:
The intermediate reacts with ethyl isocyanoacetate under basic conditions (DMAP, 40°C) to yield 4-carboxyoxazole derivatives (Equation 2) : -
Amidation at Position 2:
Hydrolysis of the ethyl ester to the carboxylic acid, followed by coupling with pyridine-4-amine via EDC/HOBt, installs the amido group (Equation 3) :
Table 1: Optimized Reaction Conditions for Oxazole Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | DMAP-Tf, DCM | RT, 5 min | 95 |
| 2 | Ethyl isocyanoacetate, DMAP | 40°C, 30 min | 85–90 |
| 3 | EDC, HOBt, DIPEA | DMF, RT, 12 h | 78 |
Alternative Routes via Isoxazole Rearrangement
Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates offers an alternative pathway to functionalized oxazoles . While this method primarily yields dihydropyridones, modifying the starting isoxazole with pyridine-4-amido groups could enable access to analogous structures. For instance, iodination of isoxazole intermediates followed by cross-coupling with pyridine derivatives may introduce the desired substituents .
Physicochemical Properties and Reactivity
Solubility and Stability
The carboxylic acid group confers water solubility (~2.1 mg/mL predicted), while the pyridine and oxazole rings contribute to lipophilicity (clogP ≈ 1.8). The compound exhibits pH-dependent stability, with protonation of the pyridine nitrogen (pKa ≈ 3.5) enhancing aqueous solubility under acidic conditions.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1700–1750 cm⁻¹ (C=O stretching of carboxylic acid) and 1650 cm⁻¹ (amide I band).
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NMR Spectroscopy:
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¹H NMR (DMSO-d₆): δ 8.75 (d, J = 5 Hz, 2H, pyridine-H), 8.15 (s, 1H, oxazole-H5), 7.85 (d, J = 5 Hz, 2H, pyridine-H), 13.1 (br s, 1H, COOH).
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¹³C NMR: δ 162.5 (COOH), 158.3 (oxazole-C2), 150.1 (pyridine-C4), 145.2 (oxazole-C4).
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Challenges and Future Directions
Synthetic Limitations
Current methods require stoichiometric DMAP-Tf, generating DMAP byproducts. Catalytic protocols using Lewis acids (e.g., Cu(OTf)₂) could improve atom economy. Additionally, regioselective amidation at position 2 remains challenging due to competing reactions at the oxazole nitrogen.
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict the compound’s HOMO (-6.8 eV) localizes on the oxazole ring, suggesting susceptibility to electrophilic attack. The LUMO (-1.2 eV) resides on the pyridine ring, indicating nucleophilic reactivity at position 4.
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